molecular formula C24H23N3O3S3 B2500580 N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 886959-08-6

N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No. B2500580
CAS RN: 886959-08-6
M. Wt: 497.65
InChI Key: QFTPKNDLTUWHFA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives is a common theme across several studies. For instance, the synthesis of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives was achieved through a reaction involving potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives, followed by oxidation using copper(II) chloride to produce N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives and their copper(II) complexes . Similarly, N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides were synthesized using 4-aminophenazone, highlighting the versatility of benzamide derivatives in drug chemistry . Moreover, Schiff’s bases containing a thiadiazole scaffold and benzamide groups were synthesized under microwave irradiation, demonstrating a solvent-free approach to creating novel benzamide derivatives .

Molecular Structure Analysis

The molecular structures of the synthesized benzamide derivatives and their complexes were characterized using various spectroscopic methods, including IR, (1)H NMR, and (13)C NMR. X-ray single-crystal diffraction was used to determine the crystal structures, revealing the positions of atoms, bond lengths, bond angles, and dihedral angles . The molecular conformations of closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides were also studied, showing similar molecular conformations but different modes of supramolecular aggregation .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzamide derivatives often include cyclization and oxidation steps. For example, the oxidation step during the synthesis of N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives involves the removal of two hydrogen atoms and cyclization . Another study utilized oxidative C–H functionalization to synthesize N-(pyridin-2-yl)benzo[d]thiazol-2-amines, employing phenyliodine(III) bis(trifluoroacetate) as the oxidant in a metal-free approach .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure and the presence of various functional groups. The cytotoxicity of these compounds against human cancer cell lines was evaluated, with some derivatives showing significant cytotoxicity, particularly against MDA-MB-231 and LNCap cell lines . The inhibitory potential of benzamide derivatives against enzymes such as alkaline phosphatase and ecto-5′-nucleotidases was also assessed, indicating their potential to bind nucleotide protein targets . Additionally, the ADMET properties of synthesized compounds were predicted, suggesting good oral drug-like behavior .

Scientific Research Applications

Synthesis and Structural Analysis

The compound N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide and its derivatives have been the focus of synthesis and structural analysis in scientific research. For example, the synthesis of similar thiazole and thiazoline-based compounds involving the coupling of respective bases with acid chlorides has been reported, and their structures were confirmed using various spectroscopic methods and X-ray diffraction in some cases (Lynch et al., 2006). Similarly, the crystal structure of closely related compounds has been determined, showcasing the importance of structural analysis in understanding the properties of these compounds (Sharma et al., 2016).

Anticancer Potential

Some derivatives of the compound have shown promising anticancer activities. For instance, derivatives of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have exhibited significant anticancer activity against various cancer cell lines, highlighting their potential as therapeutic agents in oncology (Ravinaik et al., 2021).

Antimicrobial Properties

Various studies have reported on the antimicrobial properties of similar compounds. A series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives were synthesized and screened for antimicrobial activity, showing potent effects against both bacterial and fungal strains (Bikobo et al., 2017). Another study on novel analogs of 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide demonstrated promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).

Insecticidal and Antifungal Applications

Compounds with structural similarities have also been investigated for their potential as insecticidal and antifungal agents. For example, certain sulfonamide thiazole derivatives were synthesized and found to exhibit potent toxic effects against the cotton leafworm, Spodoptera littoralis, indicating their potential as insecticidal agents (Soliman et al., 2020). Additionally, derivatives synthesized for antifungal applications were characterized and screened for activity, showing potential as antifungal agents (Narayana et al., 2004).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific context. For example, some benzo[d]thiazol-2-yl compounds have been found to have catalytic activities in the transfer hydrogenation of ketones .

Future Directions

The future research directions for this compound could include further studies of its synthesis, properties, and potential applications. For example, it could be interesting to explore its potential uses in catalysis, medicinal chemistry, or materials science .

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S3/c1-15-16(2)31-24(21(15)23-25-19-7-3-4-8-20(19)32-23)26-22(28)17-9-11-18(12-10-17)33(29,30)27-13-5-6-14-27/h3-4,7-12H,5-6,13-14H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFTPKNDLTUWHFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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